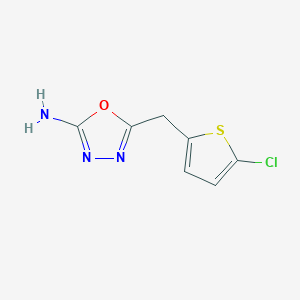

![molecular formula C7H5Cl2N3 B1404990 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine CAS No. 1357086-92-0](/img/structure/B1404990.png)

2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine

Descripción general

Descripción

2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound . It is a part of the pyrimidine family, which is an essential base component of the genetic material of deoxyribonucleic acid . This compound has been used in diverse scientific studies, enabling advancements in fields like pharmaceuticals and materials science.

Synthesis Analysis

2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1H NMR (400 MHz, DMSO-d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3). Its 13C NMR (100 MHz, DMSO-d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

One key application of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine is in the field of antiviral research. Saxena et al. (1988) demonstrated the compound's use in synthesizing various pyrrolo[2,3-d]pyrimidines, which were then tested for antiviral activity. The most active compounds showed slight activity against human cytomegalovirus (HCMV), with slightly more activity than acyclovir, a standard antiviral drug, although they were inactive against herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).

Synthesis and Biological Activity

The compound has also been used in synthesizing 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides. Cottam et al. (1985) explored these syntheses for their potential biological activity. Some compounds showed significant activity against measles in vitro, comparable to ribavirin, an antiviral medication (Cottam et al., 1985).

Optical Properties Tuning

In the field of optical materials, 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine plays a role in synthesizing chromophores. Bucevičius et al. (2015) synthesized derivatives of pyrrolo[2,3-d]pyrimidines, demonstrating how small polar substituents could tune the energy of frontier orbitals, influencing the energy gap and fluorescence quantum yield (Bucevičius et al., 2015).

Synthesis of Pyrrolopyrimidine Derivatives

Prieur et al. (2015) utilized 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine in the arylation reaction to prepare new pyrrolo[2,3-d]pyrimidines with aryl groups. This process was enhanced by microwave irradiation, demonstrating a method for creating derivatives with potential pharmaceutical applications (Prieur et al., 2015).

Synthesis of Nonlinear Optical Materials

The synthesis and study of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine derivatives have also contributed to the development of nonlinear optical materials. Murthy et al. (2019) synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a derivative, and investigated its potential as a third-order nonlinear optical material. Their findings revealed promising characteristics for applications in optical limiting and switching devices (Murthy et al., 2019).

Mecanismo De Acción

Target of Action

Similar pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk2 .

Mode of Action

For instance, some pyrimidine derivatives inhibit CDK2, a key regulator of cell cycle progression . They bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .

Biochemical Pathways

Inhibition of CDK2 can halt the cell cycle progression, leading to cell cycle arrest .

Pharmacokinetics

Its predicted properties include a boiling point of 2933±220 °C and a density of 160±01 g/cm3 .

Result of Action

Similar pyrimidine derivatives have shown cytotoxic activities against various cancer cell lines, including mcf-7 and hct-116 . They can induce cell cycle arrest and apoptosis .

Direcciones Futuras

The therapeutic potential of heterocyclic pyrimidine scaffolds, including 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine, is immense . They offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Future research may focus on exploring their diverse therapeutic potentials and their significance in the pathophysiology of diseases .

Propiedades

IUPAC Name |

2,4-dichloro-6-methylpyrrolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-12-2-4-5(3-12)10-7(9)11-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNRZFJLXGDBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=C1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)

![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)

![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)